molecular formula C2H4F2 B1293797 1,2-Difluoroethane CAS No. 624-72-6

1,2-Difluoroethane

Cat. No.: B1293797
CAS No.: 624-72-6
M. Wt: 66.05 g/mol
InChI Key: AHFMSNDOYCFEPH-UHFFFAOYSA-N
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Description

1,2-Difluoroethane is a saturated hydrofluorocarbon containing an atom of fluorine attached to each of two carbon atoms. The chemical formula is C₂H₄F₂, and it is an isomer of 1,1-difluoroethane. This compound is a colorless liquid with a boiling point of 30.7°C and a melting point of -104°C . It is primarily used as a refrigerant and in various industrial applications.

Mechanism of Action

Target of Action

1,2-Difluoroethane is a saturated hydrofluorocarbon containing an atom of fluorine attached to each of two carbon atoms

Mode of Action

It is known that the compound can exist in different conformers, gauche and trans, when cooled to cryogenic temperatures . In the liquid form, these conformers are about equally abundant and easily interconvert . As a gas, it is mostly the gauche form . The F-C-C-F dihedral angle in this compound is about 72° .

Biochemical Pathways

It’s known that the compound can react with chlorine when treated with light . Two products are formed CH2FCCl2F and CHClFCHClF .

Pharmacokinetics

It’s known that 1,1-difluoroethane, an isomer of this compound, is rapidly absorbed through the lungs when inhaled . The onset of central nervous system (CNS) depressant effects is within seconds and the duration may only last minutes . The effects may lead to impairment of human performance, including confusion, lethargy, impaired judgment, loss of motor coordination, and loss of consciousness .

Result of Action

It’s known that its isomer, 1,1-difluoroethane, can cause cns depression, leading to confusion, lethargy, impaired judgment, loss of motor coordination, and loss of consciousness . Death may result even after the first use .

Action Environment

This compound is a greenhouse gas when released to the atmosphere . It has a warming equivalent to 140 times that of carbon dioxide . As such, environmental factors such as temperature and pressure can influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Difluoroethane can be synthesized through the reaction of ethylene with fluorine. This reaction is highly exothermic and must be carefully controlled to prevent explosive outcomes. The reaction can be represented as: [ \text{C}_2\text{H}_4 + \text{F}_2 \rightarrow \text{C}_2\text{H}_4\text{F}_2 ]

Industrial Production Methods: In industrial settings, this compound is often produced by the fluorination of ethylene using solid fluorine, which is triggered by near-infrared radiation . This method ensures a high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Difluoroethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Chlorine and Light: Used in substitution reactions to form chlorinated products.

    Fluorine Gas: Used in the initial synthesis of this compound.

Major Products:

  • 1,2-Dichloro-1,2-difluoroethane
  • 1,1-Dichloro-1,2-difluoroethane

Scientific Research Applications

1,2-Difluoroethane has several applications in scientific research:

Comparison with Similar Compounds

1,2-Difluoroethane can be compared with other similar compounds such as:

  • 1,1-Difluoroethane: An isomer with different physical properties and reactivity.
  • 1,2-Dichloroethane: Similar in structure but contains chlorine atoms instead of fluorine.
  • 1,2-Dibromoethane: Contains bromine atoms and has different reactivity and applications.

Uniqueness: this compound is unique due to its specific arrangement of fluorine atoms, which imparts distinct physical and chemical properties. Its stability and reactivity make it a valuable compound in various industrial and research applications .

Properties

IUPAC Name

1,2-difluoroethane
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InChI

InChI=1S/C2H4F2/c3-1-2-4/h1-2H2
Source PubChem
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InChI Key

AHFMSNDOYCFEPH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)F
Source PubChem
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Molecular Formula

C2H4F2
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DSSTOX Substance ID

DTXSID3073214
Record name 1,2-Difluoroethane
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Molecular Weight

66.05 g/mol
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Boiling Point

26 °C
Record name 1,2-Difluoroethane
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Solubility

Very soluble in ether, benzene, chloroform
Record name 1,2-Difluoroethane
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Density

Liquid density = 0.913 g/mL at 19 °C
Record name 1,2-Difluoroethane
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Vapor Pressure

616.0 [mmHg], 616 mm Hg at 25 °C /from experimentally-derived coefficients/
Record name 1,2-Difluoroethane
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Color/Form

Volatile liquid

CAS No.

624-72-6
Record name 1,2-Difluoroethane
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Record name 1,2-Difluoroethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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